molecular formula C19H16ClN3O2S B2366648 N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895104-99-1

N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2366648
CAS No.: 895104-99-1
M. Wt: 385.87
InChI Key: DNBUDYFZYDCJOO-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a dihydropyrazinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the dihydropyrazinone core: This can be achieved by reacting 3-chlorobenzoyl chloride with ethylenediamine under controlled conditions to form the 3-chlorophenyl-dihydropyrazinone intermediate.

    Thioacetamide formation: The intermediate is then reacted with thioacetic acid to introduce the thioacetamide functionality.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrazinone moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
  • N-benzyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydropyrazinone core and thioacetamide functionality make it a versatile compound for various applications.

Biological Activity

N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, molecular interactions, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C18H18ClN3OS
  • SMILES : CC(=O)N(Cc1ccccc1)S(=O)(=O)c2c(c(Cl)cc(c2)C(=O)N)N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. This compound exhibits significant activity against various cancer cell lines, particularly through the inhibition of key signaling pathways involved in tumor growth.

  • Cell Viability Studies :
    • The compound was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting effective cytotoxicity .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The binding affinity and interaction modes were analyzed, showing potential for inhibiting EGFR-mediated signaling pathways .

Other Biological Activities

Beyond anticancer effects, the compound may possess other pharmacological properties:

  • Antimicrobial Activity : Preliminary tests suggest that the compound may exhibit antimicrobial effects against various bacterial strains, although detailed studies are required to confirm this activity.
  • Anti-inflammatory Effects : There is emerging evidence indicating that similar compounds within this chemical class may possess anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Hossam et al. (2023)Investigated the anticancer effects on HT29 and DU145 cell lines; demonstrated significant cytotoxicity with IC50 values indicating potency against these cancer types .
Molecular Docking StudiesShowed strong binding interactions with EGFR; suggested that the compound could serve as a lead for developing new EGFR inhibitors .

Properties

IUPAC Name

N-benzyl-2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-15-7-4-8-16(11-15)23-10-9-21-18(19(23)25)26-13-17(24)22-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBUDYFZYDCJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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